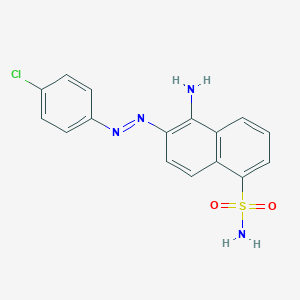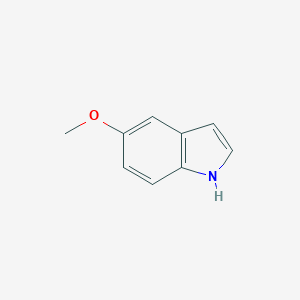
5-Methoxyindole
Descripción general
Descripción
Synthesis Analysis
5-Methoxyindole can be synthesized from various precursors and through different chemical processes. For instance, Sakamoto et al. (1988) described a synthesis method involving the rearrangement of 1-Methoxy- and 1-hydroxy-2-oxindoles in acidic solution, followed by cyclization to yield 5-methoxyindole (Sakamoto, Hosoda, & Kikugawa, 1988).
Molecular Structure Analysis
The molecular structure of 5-methoxyindole has been extensively studied using techniques like X-ray diffraction and spectroscopy. Morzyk-Ociepa et al. (2004) determined the crystal and molecular structure of 5-methoxyindole-2-carboxylic acid using single-crystal X-ray diffraction analysis, infrared spectra, and density functional calculations (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).
Chemical Reactions and Properties
5-Methoxyindole exhibits various chemical reactions and properties. For example, the compound demonstrates specific interactions in its excited state, differing from other indole derivatives, as described by Hershberger and Lumry (1976) (Hershberger & Lumry, 1976).
Physical Properties Analysis
The physical properties of 5-methoxyindole, such as its spectroscopic characteristics, have been analyzed in various studies. Brand et al. (2010) conducted rotationally resolved electronic spectroscopy of 5-methoxyindole, providing insights into its physical behavior (Brand et al., 2010).
Chemical Properties Analysis
The chemical properties of 5-methoxyindole, including its vibrational spectra and molecular interactions, have been a subject of research. Jesus et al. (2017) explored the conformational changes in 5-methoxyindole, analyzing its thermal, vibrational, and electronic excitations (Jesus, Fausto, & Reva, 2017).
Aplicaciones Científicas De Investigación
1. Neuropharmacology
- Summary of the application : 5-Methoxyindole Carboxylic Acid-Derived Hydrazones are of neuropharmacological interest . The study focused on the 3,4-dihydroxybenzaldehyde hydrazone derivative of 5-methoxy-indole carboxylic acid (5MICA) and a newly synthesized analogue bearing a 2-methoxy-4-hydroxyphenyl ring .
- Methods of application : The study used single-crystal X-ray diffraction to study the compounds . The ability of the two compounds to scavenge hypochlorite ions was studied using luminol-enhanced chemiluminescence . Their potential to modulate oxidative damage induced by iron on the biologically significant molecules lecithin and deoxyribose was evaluated to assess possible antioxidant and prooxidant effects .
- Results or outcomes : The X-ray study revealed highly conserved geometry and limited rotation and deformation freedom of the respective indole and phenyl fragments . Both compounds effectively decreased luminol-dependent chemiluminescence in model systems with KO2-produced superoxide .
2. Phytopathology
- Summary of the application : 5-Methoxyindole has been found to adversely affect the phytopathogenic fungus Fusarium graminearum . This fungus is a destructive pathogen that threatens the production and quality of wheat .
- Methods of application : The study showed the strong adverse activity of 5-methoxyindole against F. graminearum by inhibiting its growth, formation, and conidia germination . In addition, 5-methoxyindole could induce malformation, reactive oxygen species (ROS) accumulation, and cell death in F. graminearum hyphae and conidia .
- Results or outcomes : In response to 5-methoxyindole, F. graminearum genes involved in scavenging reactive oxygen species were significantly downregulated . This is the first report that a novel melatonin homolog confers strong antifungal activity against F. graminearum .
3. Inflammation and Tumorigenesis Control
- Summary of the application : 5-methoxyindole metabolites of L-tryptophan represent a new class of compounds that control COX-2 expression at the transcriptional level . This is significant because Cyclooxygenase-2 (COX-2) overexpression promotes inflammation and tumorigenesis .
- Methods of application : The study focused on two of the metabolites, the newly discovered 5-methoxytryptophan (5-MTP, also known as cytoguardin) and N-acetyl 5-methoxytryptamine (melatonin) . It was found that 5-MTP is produced by mesenchymal cells such as fibroblasts via 5-hydroxytryptophan (5-HTP) . It inhibits COX-2 transcriptional activation induced by diverse proinflammatory and mitogenic factors .
- Results or outcomes : The study showed that cancer cells are deficient in cytoguardin production which contributes to COX-2 overexpression . Fibroblast-generated 5-MTP is capable of restoring the control of COX-2 overexpression in cancer cells . 5-MTP blocks cancer cell migration and invasion in vitro and inhibits tumor growth and cancer metastasis in a xenograft model .
4. Plant Immunity Enhancement
- Summary of the application : The exogenous application of nanoscale biochar has great potential in agriculture to improve crop resistance to pathogens . In this context, 5-methoxyindole has been used as a plant elicitor .
- Methods of application : The study showed that biochar nanoparticles served as a unique delivery platform to improve plant growth . The experiment involved seed treatment with biochar nanoparticles and 5-methoxyindole .
- Results or outcomes : The results showed over 105.3% increase in the shoot length and 41.2% increase in the root length after seed treatment with biochar nanoparticles and 5-methoxyindole compared to the untreated controls .
Safety And Hazards
5-Methoxyindole is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid contact with skin and eyes, avoid breathing dust, and use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
5-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAQDRSOVMLGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143424 | |
| Record name | 5-Methoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyindole | |
CAS RN |
1006-94-6 | |
| Record name | 5-Methoxyindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-METHOXYINDOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indol-5-yl methyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXYINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQM3AS43PQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15665.png)
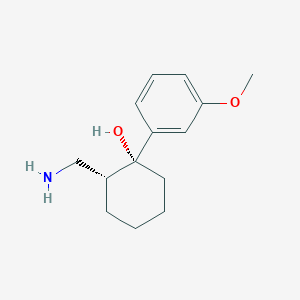
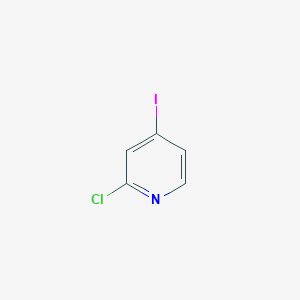
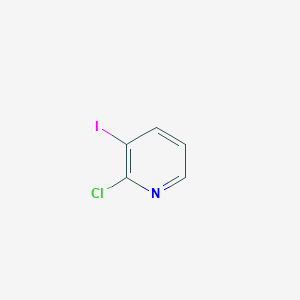
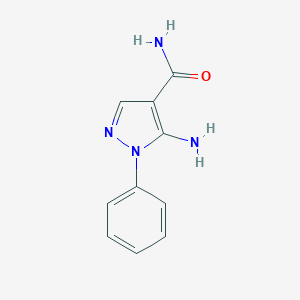
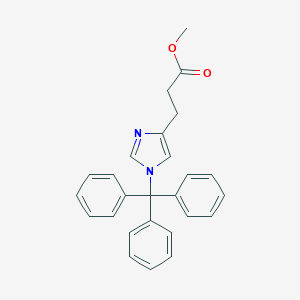
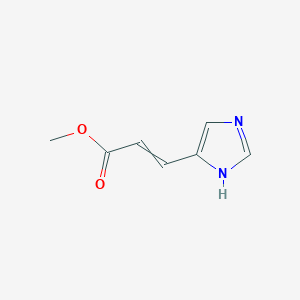
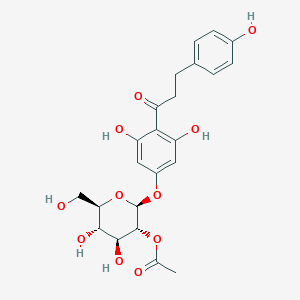
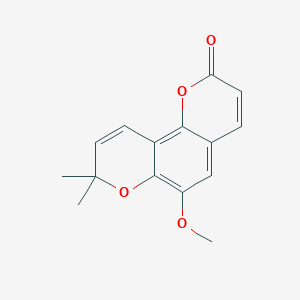
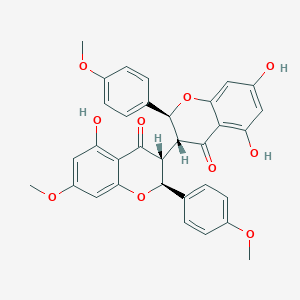

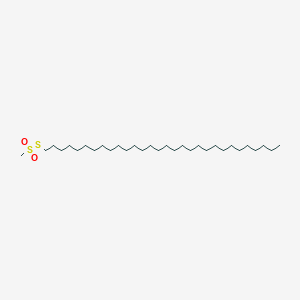
![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)
